molecular formula C16H14Br4O6S B1266683 Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone CAS No. 53714-39-9

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Cat. No.: B1266683
CAS No.: 53714-39-9
M. Wt: 654 g/mol
InChI Key: OFBQIWFJRDGFEK-UHFFFAOYSA-N
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Description

2,2’-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol is a chemical compound with the molecular formula C16H14Br4O6S. It is known for its unique structure, which includes two brominated phenyl rings connected by a sulfonyl group and linked to ethoxy groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol typically involves the reaction of 2,6-dibromo-4-nitrophenol with ethylene glycol in the presence of a base, followed by sulfonation. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenyl compounds. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

2,2’-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s brominated phenyl rings and sulfonyl group play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol is unique due to its specific arrangement of brominated phenyl rings and the presence of a sulfonyl group. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-[2,6-dibromo-4-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br4O6S/c17-11-5-9(6-12(18)15(11)25-3-1-21)27(23,24)10-7-13(19)16(14(20)8-10)26-4-2-22/h5-8,21-22H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBQIWFJRDGFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCO)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201970
Record name 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53714-39-9
Record name 2,2′-[Sulfonylbis[(2,6-dibromo-4,1-phenylene)oxy]]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53714-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053714399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[sulphonylbis[(2,6-dibromo-4,1-phenylene)oxy]]bisethanol
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